REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]([C:16]3[CH:21]=[CH:20][C:19](Br)=[CH:18][CH:17]=3)=[CH:11][C:12]=2C(O)=O)=[CH:4][CH:3]=1.[C:23]([Cu])#[N:24].[N:26]1C2C(=CC=CC=2)C=C[CH:27]=1>Cl>[C:27]([C:19]1[CH:18]=[CH:17][C:16]([C:10]2[O:9][C:8]([C:5]3[CH:4]=[CH:3][C:2]([C:23]#[N:24])=[CH:7][CH:6]=3)=[CH:12][CH:11]=2)=[CH:21][CH:20]=1)#[N:26]
|
Name
|
2,5-bis(4-bromophenyl)-3-furan carboxylic acid
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C=1OC(=CC1C(=O)O)C1=CC=C(C=C1)Br
|
Name
|
CuCN
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 30 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid is washed with water
|
Type
|
DISSOLUTION
|
Details
|
The resultant yellow solid is dissolved in acetone
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)C=1OC(=CC1)C1=CC=C(C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.37 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |